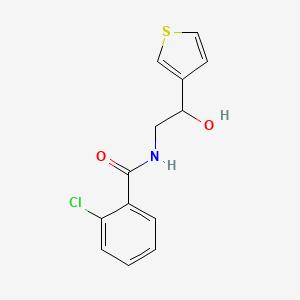
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on quinazoline and oxadiazole derivatives has shown significant scientific interest due to their potential biological activities. For instance, studies on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines reveal the potent cytotoxic properties of these compounds against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003). Similarly, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and shown potent antitumor activity, suggesting their application in cancer therapy (Maftei et al., 2013).
Synthesis Techniques
The efficient synthesis of quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide and 2-aminobenzonitriles with cesium carbonate as a catalyst highlights a green chemistry approach to the synthesis of these compounds (Patil et al., 2008). This method could potentially be applied to the synthesis of the specific compound , emphasizing the importance of sustainable and efficient chemical synthesis methods in research.
Potential Applications
The exploration of quinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2 and their synthesis, molecular modeling, and biological evaluation showcases the intersection of chemical synthesis, computational modeling, and biological assay in the development of new therapeutic agents (Qiao et al., 2015). These approaches may offer insights into the potential applications of the compound , particularly in the context of drug discovery and development.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3,5-dimethoxyaniline", "phosphorus oxychloride", "sodium hydroxide", "thionyl chloride", "sodium azide", "triethylamine", "ethyl 2-bromoacetate", "sodium methoxide", "4-methylbenzylamine", "2-chloro-1,3-dimethylimidazolinium chloride", "3,5-dimethoxyphenylacetic acid" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene-2-nitro-3-oxobutanoic acid from 4-methylbenzaldehyde, 2-nitrobenzaldehyde, and ethyl acetoacetate via a Knoevenagel condensation reaction", "Step 2: Reduction of 4-methylbenzylidene-2-nitro-3-oxobutanoic acid to 4-methylbenzylidene-2-amino-3-oxobutanoic acid using hydrazine hydrate", "Step 3: Cyclization of 4-methylbenzylidene-2-amino-3-oxobutanoic acid to 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride", "Step 4: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3,5-dimethoxyaniline and ethyl 2-bromoacetate via a two-step reaction sequence involving nucleophilic substitution and cyclization reactions", "Step 5: Conversion of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid azide using sodium azide", "Step 6: Reduction of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid azide to 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide using sodium borohydride", "Step 7: Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide using a coupling agent such as 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine to form the final product '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione'" ] } | |
Numéro CAS |
1207013-02-2 |
Formule moléculaire |
C26H22N4O5 |
Poids moléculaire |
470.485 |
Nom IUPAC |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-15-4-6-16(7-5-15)14-30-25(31)21-9-8-17(12-22(21)27-26(30)32)24-28-23(29-35-24)18-10-19(33-2)13-20(11-18)34-3/h4-13H,14H2,1-3H3,(H,27,32) |
Clé InChI |
AIFBZJUYWKFOGV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-methoxypyridine](/img/structure/B2831190.png)
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)
![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide](/img/structure/B2831200.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B2831201.png)


![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2831207.png)
![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2831208.png)